molecular formula C10H18ClNO3 B6181809 3-(piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2613385-73-0

3-(piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No. B6181809
CAS RN: 2613385-73-0
M. Wt: 235.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2613385-73-0 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H17NO3.ClH/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7;/h7-9,11H,1-6H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 235.71 . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride involves the reaction of piperidine with ethyl glyoxylate to form a key intermediate, which is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "Piperidine", "Ethyl glyoxylate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with ethyl glyoxylate in the presence of sodium borohydride to yield the intermediate, 3-(piperidin-4-yl)oxolane-2-carboxylic acid ethyl ester.", "Step 2: The intermediate is then hydrolyzed using hydrochloric acid to yield the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to its hydrochloride salt by reacting with hydrochloric acid.", "Step 4: The hydrochloride salt is purified by recrystallization from methanol and diethyl ether to yield a mixture of diastereomers of 3-(piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride." ] }

CAS RN

2613385-73-0

Molecular Formula

C10H18ClNO3

Molecular Weight

235.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.